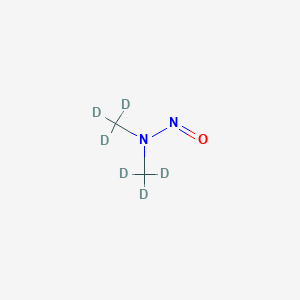

N,N-bis(trideuteriomethyl)nitrous amide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N,N-bis(trideuteriomethyl)nitrous amide involves several steps, including the reaction of specific nitroso and amide compounds. For instance, the direct amidation of aldehydes with nitroso compounds catalyzed by N-heterocyclic carbene offers a method for synthesizing N-arylhydroxamic acids, which shares some conceptual similarity with the synthesis pathways that might be involved in creating N,N-bis(trideuteriomethyl) compounds (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds analogous to N,N-bis(trideuteriomethyl)nitrous amide has been studied through various techniques. Crystal and molecular structures of acyclic sulfur−nitrogen compounds, for example, provide insights into electron delocalization and bond lengths that could be relevant for understanding the structural characteristics of N,N-bis(trideuteriomethyl)nitrous amide derivatives (Haas et al., 1996).

Chemical Reactions and Properties

The reactivity of N,N-bis(trideuteriomethyl)nitrous amide-like compounds in chemical reactions can be inferred from studies on similar structures. The reductive transamidation of N-acyl benzotriazoles with nitro compounds, for example, demonstrates the potential for diverse chemical transformations and the formation of N-deuterated amides under certain conditions (Bai et al., 2023).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N-bis(trideuteriomethyl)nitrous amide, such as solubility, thermal stability, and crystallinity, can be crucial for their practical applications. Polymers based on amide-imide structures, for instance, exhibit significant inherent viscosities, thermal stability, and solubility in polar organic solvents, which are important parameters for materials science applications (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of N,N-bis(trideuteriomethyl)nitrous amide and related compounds, such as their reactivity with other chemical species, stability under various conditions, and potential as catalysts or reagents in organic synthesis, are essential for understanding their utility in chemical research. Studies on the deoxygenative reduction of amides, for instance, highlight the role of specific catalysts in facilitating the conversion of tertiary and secondary amides to amines, a process that may share mechanistic similarities with reactions involving N,N-bis(trideuteriomethyl) compounds (Barger et al., 2020).

Applications De Recherche Scientifique

-

Chemical Synthesis

- Application : N,N-bis compounds are used in the synthesis of pharmaceuticals and agrochemicals. They are valuable intermediates in these processes.

- Method : The chemoselective N-nitrosation of secondary amines and amides using bismuth (III) chloride–sodium nitrite has been demonstrated as a mild and efficient method.

- Results : This reaction proceeds at ambient conditions and yields N-nitroso derivatives.

-

Crystallography

- Application : N,N-Bis compounds are used in the study of crystal structures .

- Method : In the title compound, both H atoms bonded to one methylene C atom are involved in C—H N hydrogen-bonding interactions .

- Results : One of the interactions results in dimers of the title molecule lying about inversion centers in R 2 2 (12) motifs and the other forms chains of molecules lying along the c axis .

-

Biological Studies

- Application : N,N’- (ethane-1,2-diyl)bis (benzamides), a similar compound, has been studied for its in vitro biological effects .

- Method : The bis-amides were subjected to in vitro DNA ladder assay to analyze their apoptotic potential .

- Results : The results suggest the tested bis-amides are highly degradative toward DNA causing the appearance of more than one bands or complete degradation of DNA .

Safety And Hazards

Propriétés

IUPAC Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170454 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

CAS RN |

17829-05-9 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17829-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)